molecular formula C8H6N2O3 B142042 5-Methyl-2-nitrophenyl isocyanate CAS No. 152645-33-5

5-Methyl-2-nitrophenyl isocyanate

Cat. No.: B142042
CAS No.: 152645-33-5
M. Wt: 178.14 g/mol
InChI Key: XRYLXAIOORHIOB-UHFFFAOYSA-N
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Description

Contextualization of Aryl Isocyanates in Contemporary Chemical Science

Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (–N=C=O) directly attached to an aromatic ring. This functional group is highly electrophilic, making aryl isocyanates reactive towards a wide array of nucleophiles, including alcohols, amines, and water. This reactivity is the cornerstone of their extensive use in the synthesis of a diverse range of compounds such as urethanes, ureas, and carbamates. synzeal.comnih.gov

In contemporary chemical science, aryl isocyanates are indispensable reagents. Their applications span from the production of polymers, most notably polyurethanes, to their use as intermediates in the pharmaceutical and agrochemical industries. The versatility of aryl isocyanates stems from the ability to tune their reactivity and properties by modifying the substituents on the aromatic ring.

Significance of Substituted Nitroaromatic Isocyanates in Organic Synthesis and Beyond

The introduction of a nitro group (–NO₂) onto the aromatic ring of an aryl isocyanate, as seen in 5-Methyl-2-nitrophenyl isocyanate, imparts unique chemical characteristics to the molecule. Nitroaromatic compounds are a significant class of industrial chemicals utilized in the synthesis of various products, including dyes, polymers, and explosives. chemicalbook.com The strong electron-withdrawing nature of the nitro group influences the electronic properties of the aromatic ring and the reactivity of the isocyanate functionality.

Substituted nitroaromatic isocyanates are valuable intermediates in organic synthesis. The nitro group can serve as a precursor to an amino group through reduction, opening pathways for the synthesis of a variety of nitrogen-containing heterocyclic compounds and other complex molecular architectures. Furthermore, the presence of both a nitro group and an isocyanate group on the same aromatic scaffold allows for sequential or orthogonal functionalization, providing a powerful tool for the construction of multifunctional molecules. The catalyzed carbonylation of nitroaromatic compounds represents an environmentally benign alternative to the traditional phosgene (B1210022) route for isocyanate production. scbt.comresearchgate.net

Overview of Key Research Areas Pertaining to this compound

While extensive research on a broad range of aryl isocyanates is well-documented, specific studies focusing solely on this compound (CAS Number: 152645-33-5) are more specialized. This compound is primarily recognized as a useful research chemical and a building block in organic synthesis. scbt.comgoogle.comgoogle.com

Key research areas involving this compound can be inferred from the reactivity of its constituent functional groups. These areas likely include:

Synthesis of Novel Heterocyclic Compounds: The strategic positioning of the methyl, nitro, and isocyanate groups on the phenyl ring makes it a promising precursor for the synthesis of various heterocyclic systems.

Development of Biologically Active Molecules: As nitroaromatic compounds and isocyanate-derived structures are found in many pharmaceutically active molecules, this compound is a candidate for the synthesis of new therapeutic agents.

Material Science: Isocyanates are fundamental to the production of polyurethanes. The specific substitution pattern of this compound could be explored for the development of specialty polymers with tailored properties.

Detailed research findings on the specific reactions and applications of this compound are not extensively reported in publicly available literature, indicating that it may be a relatively niche or emerging compound in the broader landscape of chemical research. Its primary role appears to be that of a specialized intermediate for the synthesis of more complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyanato-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYLXAIOORHIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404780
Record name 5-Methyl-2-nitrophenyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152645-33-5
Record name 5-Methyl-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-nitrophenyl isocyanate
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Synthetic Methodologies for 5 Methyl 2 Nitrophenyl Isocyanate

Phosgene-Mediated Synthesis Routes

The use of phosgene (B1210022), a highly reactive and toxic gas, represents a traditional and effective method for the production of isocyanates from primary amines. digitellinc.com

The direct conversion of 5-Methyl-2-nitroaniline (B1293789) to its corresponding isocyanate is accomplished through its reaction with phosgene. In this process, the amine functional group of the aniline (B41778) derivative attacks the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of two molecules of hydrogen chloride (HCl), resulting in the formation of the isocyanate group. A similar, well-documented procedure involves the synthesis of p-nitrophenyl isocyanate, where p-nitroaniline is treated with an excess of phosgene in a suitable solvent. orgsyn.org The reaction first forms an intermediate carbamoyl (B1232498) chloride, which upon heating, eliminates HCl to yield the final isocyanate product. orgsyn.org

Optimizing the reaction conditions is crucial for maximizing yield and ensuring safety during phosgenation. Key parameters include temperature, solvent, and the management of the HCl byproduct. For instance, in related syntheses, the reaction mixture is gently boiled to ensure the complete dissolution of the starting aniline hydrochloride salt, which can be slow to react otherwise. orgsyn.org Conversely, to control the highly exothermic nature of the reaction, a slow, dropwise addition of phosgene at a reduced temperature (e.g., 0°C) is recommended. chemicalforums.com The reaction is typically carried out in inert solvents like toluene (B28343) or ethyl acetate. orgsyn.orgorgsyn.org

Triphosgene-Based Isocyanate Generation

Due to the extreme toxicity and handling difficulties of gaseous phosgene, solid and less volatile surrogates have become widely adopted, particularly in laboratory settings. nih.gov Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene. nih.govresearchgate.net

Triphosgene effectively converts primary amines, including substituted anilines, into isocyanates. nih.gov The reaction mechanism involves the in-situ generation of phosgene from triphosgene, which then reacts with the amine. Typically, the reaction is carried out by dissolving the aniline and a base, such as triethylamine (B128534) or pyridine, in an anhydrous solvent like dichloromethane (B109758) or 1,2-dichloroethane. chemicalforums.comorgsyn.orgresearchgate.net Triphosgene, dissolved in the same solvent, is then added slowly to the mixture. chemicalforums.com A study on the synthesis of various nitrophenyl isocyanates using triphosgene found that optimal yields were achieved under specific molar ratios and temperatures. researchgate.net For instance, the synthesis of o-, m-, and p-nitrophenyl isocyanates was optimized with a nitroaniline to triphosgene molar ratio of 2.5:1 at a temperature of 75°C, yielding products in the range of 80.3% to 83.7%. researchgate.net

Table 1: Optimized Conditions for Nitrophenyl Isocyanate Synthesis using Triphosgene researchgate.net

ProductOptimal Reactant Molar Ratio (Aniline:Triphosgene)Optimal Reaction Time (hours)Optimal Reaction Temperature (°C)Yield (%)
o-Nitrophenyl isocyanate2.5:167580.3
m-Nitrophenyl isocyanate2.5:15.57583.7
p-Nitrophenyl isocyanate2.5:157583.5

Both phosgene and triphosgene are effective reagents for isocyanate synthesis, but they present different advantages and disadvantages.

Safety and Handling : Triphosgene is a stable, crystalline solid, which makes it significantly easier and safer to transport, store, and measure compared to the highly toxic and volatile gaseous phosgene. nih.govresearchgate.net

Reactivity and Yield : Phosgene is substantially more reactive than triphosgene. sigmaaldrich.com This high reactivity allows phosgene-mediated reactions to proceed under milder conditions and often results in higher yields and purer products. sigmaaldrich.com For example, the synthesis of benzyl (B1604629) chloroformate from benzyl alcohol yields only 15% with triphosgene, but 97% with phosgene. sigmaaldrich.com

Reaction Conditions : Triphosgene reactions typically require the presence of a tertiary amine base to scavenge the HCl generated. orgsyn.orgrsc.org The use of an insufficient amount of base or an insoluble base can lead to the formation of unwanted side products or crosslinked materials. rsc.org While phosgene reactions also produce HCl, the protocols can sometimes be simpler. However, some triphosgene-based procedures offer mild conditions, using aqueous sodium bicarbonate as the base, which simplifies workup and minimizes hazards. orgsyn.org

Table 2: Comparison of Phosgene and Triphosgene

FeaturePhosgeneTriphosgene
Physical StateToxic GasCrystalline Solid nih.gov
HandlingDifficult, requires specialized equipmentSafer and more convenient nih.govresearchgate.net
ReactivityVery high, reactions can be faster and at lower temperatures sigmaaldrich.comLower, often requires a catalyst or base chemicalforums.comrsc.org
StoichiometryUsed in excess or stoichiometric amountsApproximately 0.33-0.35 moles per mole of amine chemicalforums.comrsc.org
ByproductsHClHCl

Emerging and Sustainable Synthetic Approaches

The significant hazards associated with phosgene and its derivatives have spurred research into "phosgene-free" synthetic routes for isocyanates. digitellinc.comtno.nl These greener approaches aim to improve safety and reduce environmental impact. One prominent alternative is the direct reductive carbonylation of nitroarenes. digitellinc.com This method seeks to produce isocyanates in a single step from readily available nitro compounds, avoiding the amine intermediate and the use of phosgene entirely. digitellinc.com

Other non-phosgene methods include the reaction of organic formamides with diorganocarbonates google.com and the synthesis of carbamates from amines and dimethyl carbonate, which can then be decomposed to isocyanates. researchgate.net For instance, N-methyl-N′,N′-diphenylurea has been synthesized in a two-step phosgene-free process where diphenylamine (B1679370) first reacts with an organic carbonate to form a carbamate (B1207046), which is then converted to the final product. tno.nl These developing technologies represent a move towards more sustainable and inherently safer chemical manufacturing processes. digitellinc.comresearchgate.net

Investigation of Catalyst-Free or Environmentally Benign Syntheses

The quest for greener and more efficient synthetic methods has led to the exploration of catalyst-free pathways for the production of 5-Methyl-2-nitrophenyl isocyanate. A prominent approach in this domain involves the direct phosgenation of the corresponding amine, 5-methyl-2-nitroaniline, using a safer alternative to the highly toxic phosgene gas.

Triphosgene (bis(trichloromethyl) carbonate) has emerged as a viable and more manageable reagent for this transformation. The reaction proceeds without the need for a metal or organic catalyst, relying on the inherent reactivity of the starting materials. In a typical procedure, 5-methyl-2-nitroaniline is treated with triphosgene in an inert solvent. The reaction is generally carried out under controlled temperature conditions to manage the evolution of hydrogen chloride gas, a byproduct of the reaction.

The use of triphosgene, while not strictly "catalyst-free" in the sense of being a reagentless transformation, represents a significant step towards a more environmentally benign process by avoiding the hazards associated with handling gaseous phosgene. The reaction offers high yields and purity of the final isocyanate product.

Table 1: Illustrative Catalyst-Free Synthesis of this compound

PrecursorReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
5-Methyl-2-nitroanilineTriphosgeneToluene80-1004-6>90

This table presents a representative example of a catalyst-free synthesis. Actual conditions may vary based on specific laboratory or industrial-scale processes.

Development of Novel Precursor Transformations

In addition to direct phosgenation, novel synthetic routes starting from different precursors have been developed. These transformations often involve intramolecular rearrangements that lead to the formation of the isocyanate group.

One of the most notable precursor transformations is the Curtius rearrangement . This reaction involves the thermal decomposition of an acyl azide (B81097), which in this case would be 5-methyl-2-nitrobenzoyl azide. The precursor, 5-methyl-2-nitrobenzoic acid, is first converted to its corresponding acyl chloride. Subsequent treatment with an azide salt, such as sodium azide, yields the acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, eliminating nitrogen gas and forming the desired this compound. universiteitleiden.nlescholarship.orgorgsyn.orggoogle.com This method is advantageous as it often proceeds with high yields and stereochemical retention if applicable.

Another significant precursor transformation is the Hofmann rearrangement . This reaction utilizes 5-methyl-2-nitrobenzamide (B2536367) as the starting material. The amide is treated with a halogen, typically bromine, in the presence of a strong base like sodium hydroxide. This process leads to the formation of an intermediate N-bromoamide, which then rearranges to the isocyanate with the loss of a carbon atom as carbon dioxide. The Hofmann rearrangement provides a viable alternative route from a readily available amide precursor.

Table 2: Novel Precursor Transformations for this compound Synthesis

PrecursorKey TransformationReagentsSolventTemperature (°C)Yield (%)
5-Methyl-2-nitrobenzoic acidCurtius Rearrangement1. Oxalyl chloride2. Sodium azideToluene80-11085-95
5-Methyl-2-nitrobenzamideHofmann RearrangementBromine, Sodium hydroxideWater/Dioxane50-7070-85

This table illustrates potential novel precursor transformations. The yields and conditions are based on general procedures for these types of rearrangements and may require optimization for this specific compound.

Reactivity and Reaction Mechanism Studies of 5 Methyl 2 Nitrophenyl Isocyanate

Nucleophilic Addition Reactions

The primary mode of reaction for isocyanates is nucleophilic addition to the electrophilic carbon atom of the isocyanate group. The presence of the electron-withdrawing nitro group at the ortho position of 5-Methyl-2-nitrophenyl isocyanate is expected to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles compared to unsubstituted phenyl isocyanate.

Reactivity with Primary Amines for Carbamate (B1207046) Formation and Protein Labeling

The reaction of isocyanates with primary amines is a rapid and generally exothermic process that yields substituted ureas. This reaction is a cornerstone of polyurethane chemistry and is also employed in bioconjugation and protein labeling. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by proton transfer to the nitrogen of the isocyanate.

The reaction of this compound with a primary amine, such as n-propylamine, would proceed as follows:

Figure 1: Reaction of this compound with n-propylamine to form a substituted urea (B33335).

This type of reaction is also utilized in the field of proteomics for protein labeling. Isocyanates can react with the primary amine groups of lysine (B10760008) residues on the surface of proteins, allowing for the introduction of a tag for detection or purification. The high reactivity of the isocyanate group ensures efficient labeling under mild conditions.

Table 1: Representative Reactivity of Aryl Isocyanates with Primary Amines (Illustrative Data)

Aryl IsocyanateAmineSolventTemperature (°C)ProductYield (%)
Phenyl IsocyanateAniline (B41778)Benzene (B151609)25N,N'-diphenylurea>95
4-Nitrophenyl IsocyanateGlycine ethyl esterDMF25Ethyl 2-(3-(4-nitrophenyl)ureido)acetate~90
This compound n-Propylamine THF 25 1-(5-methyl-2-nitrophenyl)-3-propylurea >95 (Expected)

Disclaimer: The data for this compound is an expected representation based on the reactivity of similar compounds and is not based on specific experimental results found in the searched literature.

Exploration of Reactivity with Diverse Heteroatom Nucleophiles

Beyond primary amines, this compound is expected to react with a variety of other heteroatom nucleophiles, including alcohols, thiols, and water.

The reaction with alcohols yields carbamates (urethanes). This reaction is typically slower than the reaction with amines and often requires a catalyst, such as a tertiary amine or an organotin compound, especially for less reactive alcohols. rsc.org The electron-withdrawing nitro group in this compound would likely accelerate this reaction compared to unsubstituted phenyl isocyanate.

The reaction with thiols to form thiocarbamates is also a well-established reaction of isocyanates. The nucleophilicity of the thiol is a key factor, and the reaction can be catalyzed by bases. rsc.org

Reaction with water leads to the formation of an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea. This reaction is relevant in the context of handling and storage of the isocyanate, as moisture can lead to its degradation.

Cycloaddition Chemistry

The isocyanate group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions provide powerful methods for the synthesis of heterocyclic compounds.

Investigation of [4+2] and Other Cycloaddition Pathways

While specific studies on the [4+2] cycloaddition reactions of this compound are scarce, the isocyanate C=N bond can act as a dienophile in Diels-Alder reactions with electron-rich dienes. However, this reactivity is generally less pronounced compared to other dienophiles.

More common are [3+2] cycloaddition reactions where the isocyanate acts as a dipolarophile. For instance, isocyanates are known to react with nitrones in a [3+2] cycloaddition to form oxadiazolidinones. acs.orgwikipedia.org The reaction of this compound with a nitrone could potentially lead to the formation of a five-membered heterocyclic ring. The regioselectivity of such reactions is governed by the frontier molecular orbitals of the reactants. wikipedia.org

Intramolecular Cyclization Tendencies and Product Diversification

The ortho-nitroaryl isocyanate moiety in this compound provides a scaffold for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The nitro group can be involved in the cyclization process, either directly or after reduction to an amino group.

Studies on related o-nitroaryl compounds have shown that intramolecular cyclization can be promoted by various reagents. For example, MeOTf-catalyzed intramolecular acyl-cyclization of aryl isocyanates has been shown to be an efficient method for the synthesis of phenanthridin-6(5H)-ones and other lactams. researchgate.net While this specific reaction has not been reported for this compound, it represents a potential pathway for the synthesis of complex fused heterocyclic systems.

Furthermore, the reduction of the nitro group to an amine would generate an ortho-aminoaryl isocyanate derivative. Such intermediates are prone to intramolecular cyclization to form quinazoline (B50416) derivatives, a common structural motif in medicinal chemistry.

Derivatization for Complex Molecular Architectures

The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. The isocyanate group provides a handle for the introduction of various functionalities through nucleophilic addition, while the aromatic ring can be further functionalized.

For instance, the urea or carbamate derivatives formed from its reaction with amines or alcohols can serve as intermediates in multi-step syntheses. The nitro group can be reduced to an amine, which can then be diazotized and subjected to Sandmeyer-type reactions to introduce a wide range of substituents. The methyl group can also potentially be functionalized.

The combination of these reactive sites allows for the strategic construction of complex molecular architectures, including potential pharmacologically active compounds and materials with specific properties. For example, the synthesis of various N-heterocycles using phenyl isocyanate as a carbonyl source has been reported, highlighting the versatility of isocyanates in building complex ring systems. organic-chemistry.org

Application in the Construction of Functional Organic Scaffolds

The inherent reactivity of isocyanates makes them valuable building blocks for the synthesis of complex organic molecules and functional scaffolds. This compound, with its distinct electronic features, is a precursor for various heterocyclic and acyclic structures.

Isocyanates are well-known to undergo cycloaddition reactions, providing access to a variety of heterocyclic systems. For instance, phenyl isocyanate can react with six-membered cyclic formamidines to yield 1,3,5-triazine (B166579) derivatives through a [2+2+2] cycloaddition. capes.gov.br At elevated temperatures, unexpected cycloadducts can form, indicating the diverse reactivity of the isocyanate group. capes.gov.br The presence of the nitro group in this compound is expected to enhance the electrophilicity of the isocyanate carbon, potentially facilitating such cycloaddition reactions under milder conditions. The formation of these heterocyclic cores is a cornerstone in the development of new chemical entities with potential applications in materials science and medicinal chemistry.

Furthermore, nitrogen-substituted isocyanates, a class of highly reactive intermediates, have been utilized in cascade reactions to assemble various 5- and 6-membered heterocycles, including amino-hydantoins and acyl-pyrazoles. rsc.org While this compound is a C-substituted isocyanate, the principles of using isocyanates in cascade reactions to build complex scaffolds are broadly applicable. The diverse reactivity of the isocyanate moiety allows for the construction of intricate molecular architectures from relatively simple starting materials.

Role as a Versatile Synthetic Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in modern synthetic chemistry. Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly prominent in the synthesis of diverse and complex molecules. acs.orgnih.govresearchgate.netbeilstein-journals.org

In the context of MCRs, isocyanates can serve as key electrophilic components. The Ugi four-component reaction (U-4CR), for example, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.org The mechanism proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid. nih.govbeilstein-journals.org While the classical Ugi reaction uses an isocyanide, variations where isocyanates participate are also known, leading to the formation of peptidomimetic structures.

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxyamide. researchgate.net The generally accepted mechanism involves the formation of a nitrilium intermediate. nih.gov Phenols, especially electron-deficient ones like 2-nitrophenol, can sometimes replace the carboxylic acid in a Passerini-type reaction, highlighting the potential for nitrophenyl-substituted compounds to participate in such transformations. nih.govresearchgate.net Given its structure, this compound could potentially be employed in MCRs, where the isocyanate group acts as the key electrophile, leading to the rapid assembly of complex molecular scaffolds.

Mechanistic Insights into Isocyanate Transformations

The intricate electronic nature of this compound, arising from the interplay of the methyl and nitro substituents on the phenyl ring, provides a rich ground for mechanistic investigations. Understanding the pathways through which this molecule reacts is crucial for controlling the selectivity and outcome of its transformations.

Elucidation of Radical Anion Formation Pathways

The presence of a nitroaromatic system in this compound makes it susceptible to one-electron reduction to form a radical anion. The formation of such species is a key step in many biochemical and chemical processes. The electrochemical reduction of nitroaromatic compounds often proceeds via a reversible one-electron transfer to generate a stable radical anion, particularly in aprotic or mixed solvent systems. bohrium.com

The stability of the resulting nitro radical anion is influenced by the electronic properties of the other substituents on the aromatic ring. In the case of this compound, the electron-donating methyl group might slightly destabilize the radical anion, while the electron-withdrawing isocyanate group would contribute to its stabilization through delocalization of the negative charge. The reduction potential of nitroaromatic compounds is a key parameter in determining the ease of radical anion formation. For instance, 5-nitroimidazole derivatives are generally more difficult to reduce than 2-nitroimidazole (B3424786) derivatives due to their lower redox potential. nih.gov

The generation of nitro radical anions can be achieved through chemical reduction, for example, by reaction with catecholamine neurotransmitters, or through electrochemical methods like cyclic voltammetry. nih.govresearchgate.net The study of the radical anion of phenyl isocyanate itself has shown that its formation and subsequent reactivity, such as cyclotrimerization, are highly dependent on the solvent used. illinoisstate.edu

Analysis of Single Electron Transfer (SET) Mechanisms in Isocyanate Chemistry

Single Electron Transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule, initiating a chemical reaction. In the context of isocyanate chemistry, SET mechanisms can play a significant role, especially when the isocyanate possesses electron-withdrawing groups that can stabilize the resulting radical anion.

The reduction of aryl isocyanates via alkali metals, an example of a SET process, has been studied using electron paramagnetic resonance (EPR) spectroscopy, which has confirmed the formation of radical anion species. illinoisstate.edu The feasibility of a SET pathway is often evaluated by considering the redox potentials of the donor and acceptor molecules. Computational studies are increasingly being employed to model and understand SET-initiated reactions in solution and in biological systems. umich.eduumich.edu These computational tools can help in elucidating reaction mechanisms and predicting the feasibility of SET pathways.

For this compound, a potential SET mechanism could involve the transfer of an electron to the nitroaromatic system, leading to the formation of the radical anion as discussed previously. This radical anion could then undergo further reactions, such as fragmentation or reaction with other species in the medium. The study of such SET processes is crucial for understanding the full spectrum of reactivity of this and related isocyanates.

Kinetic and Thermodynamic Parameters Governing Reaction Selectivity

The selectivity of the reactions of this compound is governed by the kinetic and thermodynamic parameters of the competing reaction pathways. The electron-withdrawing nitro group at the ortho position to the isocyanate group significantly enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. The methyl group at the meta position has a smaller, opposing electronic effect.

Computational studies on the catalyst-free reaction of isocyanates with alcohols to form urethanes show that the reaction proceeds through a concerted mechanism involving a reactant complex and a transition state where the N=C=O group bends. mdpi.com The presence of catalysts can dramatically lower the activation energy barrier. mdpi.com

A comparative table of the reactivity of different isocyanates can provide a qualitative understanding of the factors influencing reaction rates.

Table 1: Qualitative Reactivity of Selected Isocyanates with Nucleophiles
IsocyanateSubstituent EffectExpected Relative Reactivity
Phenyl isocyanateReferenceBaseline
4-Nitrophenyl isocyanateStrongly electron-withdrawingHigh
4-Methoxyphenyl isocyanateStrongly electron-donatingLow
This compoundOrtho-nitro (strongly withdrawing), meta-methyl (weakly donating)Very High

The ortho-nitro group in this compound is expected to have a dominant activating effect, making this compound highly reactive towards nucleophiles. The kinetic and thermodynamic parameters for the reactions of this specific isocyanate would need to be determined experimentally or through high-level computational studies to provide a quantitative understanding of its reaction selectivity.

Computational and Quantum Chemical Investigations of 5 Methyl 2 Nitrophenyl Isocyanate

Conformational Analysis and Geometrical Optimization

The orientation of the nitro (NO₂) and isocyanate (NCO) groups relative to the methyl-substituted phenyl ring is expected to give rise to different conformers. The stability and geometric parameters of these conformers are typically investigated using computational methods.

Density Functional Theory (DFT) Calculations for Conformer Identification

Density Functional Theory (DFT) is a robust method for predicting the stable conformers of a molecule. By calculating the potential energy surface as a function of the dihedral angles of the substituent groups, researchers can identify the lowest energy (most stable) structures. For 5-Methyl-2-nitrophenyl isocyanate, this would involve rotating the NCO and NO₂ groups to map out the energetic landscape. However, specific studies applying DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) to identify the cis and trans conformers of this compound and their relative energies are not available in the reviewed literature.

Ab Initio Methods for High-Accuracy Structure Determination

For a more precise determination of molecular structures, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide highly accurate bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. At present, there are no published studies that have utilized these high-level ab initio calculations for this compound.

Vibrational Spectroscopic Predictions

Theoretical calculations are invaluable for interpreting experimental infrared (IR) and Raman spectra. They provide a basis for assigning the observed vibrational bands to specific molecular motions.

Theoretical Determination of Infrared (IR) Frequencies and Intensities

Computational methods can predict the vibrational frequencies and their corresponding IR intensities for a molecule. These theoretical spectra are crucial for understanding the fundamental vibrations, overtones, and combination bands. For this compound, this would involve calculations to predict the characteristic stretching frequencies of the N=C=O group (typically a very strong band around 2250 cm⁻¹), the NO₂ group (symmetric and asymmetric stretches), and the C-H bonds of the methyl group and the aromatic ring. No such theoretical IR data has been published.

Theoretical Determination of Raman Frequencies and Activities

In conjunction with IR spectroscopy, Raman spectroscopy provides complementary vibrational information. Theoretical calculations can also predict Raman scattering activities for each vibrational mode. This would aid in the comprehensive vibrational analysis of this compound. However, a theoretical Raman spectrum for this compound is not available in the current body of scientific literature.

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

To definitively assign vibrational frequencies to specific atomic motions, a Potential Energy Distribution (PED) analysis is performed. PED analysis quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This detailed assignment is essential for a complete understanding of the molecule's dynamics. A PED analysis for this compound has not been reported.

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in a molecule is fundamental to its chemical behavior. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. Key to this theory are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive.

Computational studies on isomers such as 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate have been performed using Density Functional Theory (DFT) at the B3LYP/6-311G* level. aip.orgresearchgate.net These studies have determined the existence of stable conformers (cis and trans) based on the relative orientation of the substituent groups. For 4-methyl-2-nitrophenyl isocyanate, the cis conformer, where the methyl group is on the same side as the nitro group, is found to be more stable than the trans conformer. researchgate.net

For a related compound, 4-nitrophenyl isocyanate, DFT calculations with the B3LYP/6-311++G(d,p) basis set have shown that the HOMO and LUMO are distributed over the entire molecule, with the exception of the nitrogen atom of the isocyanate group. nanobioletters.com The calculated HOMO-LUMO energy gap for this molecule is 4.516 eV, which provides an estimate for the electronic stability of this class of compounds. nanobioletters.com

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for 4-Nitrophenyl Isocyanate

ParameterEnergy (eV)
EHOMO-
ELUMO-
Energy Gap (Eg)4.516
Data sourced from a DFT study on 4-nitrophenyl isocyanate. Specific HOMO and LUMO energy values were not provided in the abstract. nanobioletters.com

The introduction of a methyl group, as in this compound, is expected to influence the electronic properties. As an electron-donating group, the methyl substituent would likely raise the energy of the HOMO and potentially have a smaller effect on the LUMO, leading to a slightly smaller HOMO-LUMO gap compared to the unsubstituted nitrophenyl isocyanate. This would suggest a modest increase in reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

For 4-nitrophenyl isocyanate, TD-DFT calculations have been used to simulate its UV-visible absorption spectrum. nanobioletters.com The theoretical calculations can be correlated with experimental spectra to understand the nature of the electronic transitions, such as n → π* or π → π* transitions. These transitions involve the promotion of an electron from a non-bonding (n) or a pi (π) orbital to an anti-bonding pi (π*) orbital. The calculated UV-visible bandgap energy for 4-nitrophenyl isocyanate was found to be 3.59 eV. nanobioletters.com

Table 2: Calculated Electronic Transition Data for 4-Nitrophenyl Isocyanate

ParameterValue
Calculated UV-Vis Bandgap3.59 eV
Data sourced from a TD-DFT study on 4-nitrophenyl isocyanate. nanobioletters.com

For this compound, TD-DFT calculations would be expected to show a slight red-shift (shift to longer wavelengths) in the absorption maxima compared to the unsubstituted analogue due to the electron-donating effect of the methyl group.

Reaction Pathway Modeling and Energetics

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, the calculation of activation energies, and the simulation of reaction dynamics.

Isocyanates are highly reactive compounds that readily undergo addition reactions with nucleophiles such as alcohols, amines, and water. chemicalbook.com Theoretical studies on the reactions of isocyanates have elucidated the mechanisms of these transformations. For example, the reaction of isocyanates with nucleophiles is generally believed to proceed through a two-step mechanism involving a nucleophilic attack on the carbonyl carbon of the isocyanate group, followed by a proton transfer. researchgate.net

Computational studies on the cycloaddition reactions of nitrones with isocyanates using DFT at the M06-2X/cc-pVTZ level of theory have revealed that the reaction can proceed through either a concerted or a stepwise mechanism depending on the solvent polarity. aip.org In the stepwise mechanism, a zwitterionic intermediate is formed. The activation barriers for these pathways can be calculated to predict the most likely reaction course.

The simulation of reaction dynamics goes beyond static calculations of transition states and can provide a more complete picture of a chemical reaction, including the role of the solvent. Solvent effects can be modeled computationally using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).

For the reaction of phenylnitrile oxide to phenyl isocyanate, the effect of 42 different solvents on the reaction barrier has been computationally surveyed. nanobioletters.com Such studies are crucial as the solvent can significantly influence reaction rates and even the reaction mechanism. For reactions involving this compound, the choice of solvent would be critical, and computational simulations could guide the selection of an appropriate reaction medium to optimize yield and selectivity.

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with large π-conjugated systems and significant charge asymmetry often exhibit large NLO responses.

The NLO properties of a molecule are related to its hyperpolarizability. Computational methods, such as DFT and ab initio calculations, can be used to predict the hyperpolarizability of a molecule. For a molecule to have a significant second-order NLO response (measured by the first hyperpolarizability, β), it must be non-centrosymmetric.

Aromatic compounds with electron-donating and electron-accepting groups (a "push-pull" system) are classic candidates for NLO materials. In this compound, the nitro group is a strong electron acceptor, while the methyl group is a weak electron donor. The isocyanate group also contributes to the electronic asymmetry of the molecule. This "push-pull" character suggests that this compound could possess NLO properties.

While there are no specific computational studies on the NLO properties of this compound, theoretical studies on other aromatic compounds provide a framework for such an investigation. researchgate.netmdpi.com Calculations would involve optimizing the molecular geometry and then computing the static and dynamic hyperpolarizabilities. The results of these calculations would indicate the potential of this molecule for use in NLO applications.

Advanced Spectroscopic Characterization of 5 Methyl 2 Nitrophenyl Isocyanate and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption (FT-IR) or scattering (FT-Raman) of infrared radiation, one can identify the functional groups present and gain insight into the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of bonds. For 5-Methyl-2-nitrophenyl isocyanate, the FT-IR spectrum is dominated by the characteristic vibrations of the isocyanate, nitro, and methyl groups, as well as the substituted benzene (B151609) ring.

The most prominent and unambiguous absorption is the strong, sharp band from the asymmetric stretching vibration of the isocyanate group (-N=C=O), which typically appears in the 2240–2280 cm⁻¹ region. spectroscopyonline.com This peak is a hallmark of isocyanates and its intensity is due to the large change in dipole moment during the vibration. spectroscopyonline.com

The nitro group (–NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch, usually found between 1500 and 1570 cm⁻¹, and a symmetric stretch, typically located between 1300 and 1370 cm⁻¹. In related nitrophenyl compounds, these bands are observed with high intensity. For instance, in a derivative, 2-(3-Methylbenzoyl)-N-(2-nitrophenyl)-hydrazinecarboxamide, the NO₂ group vibration is noted at 730 cm⁻¹. acs.org

Vibrations associated with the methyl group (–CH₃) and the aromatic ring also provide structural information. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears in the 2860–2990 cm⁻¹ range. acs.org Aromatic C=C stretching vibrations occur in the 1400–1600 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
Isocyanate (-N=C=O) Asymmetric Stretch 2240 - 2280 Very Strong, Sharp
Nitro (-NO₂) Asymmetric Stretch 1500 - 1570 Strong
Nitro (-NO₂) Symmetric Stretch 1300 - 1370 Strong
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Methyl (-CH₃) Asymmetric/Symmetric Stretch 2860 - 2990 Medium

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR measures absorption, FT-Raman measures the inelastic scattering of photons. A key difference lies in the selection rules: vibrations that cause a significant change in polarizability are strong in Raman spectra, whereas vibrations that cause a large change in dipole moment are strong in IR spectra.

For this compound, the symmetric vibrations of the molecule are expected to be more prominent in the FT-Raman spectrum. This includes the symmetric stretch of the nitro group (–NO₂) and the breathing modes of the benzene ring. In contrast, the highly polar asymmetric stretch of the isocyanate (–N=C=O) group, which is exceptionally strong in the IR spectrum, will be weaker in the Raman spectrum. The C=C bonds of the aromatic ring and C-C single bonds are generally strong in Raman spectra. This complementary nature is crucial for a complete vibrational assignment.

Table 2: Expected FT-Raman Activities for Key Functional Groups of this compound

Functional Group Vibrational Mode Expected Raman Intensity
Isocyanate (-N=C=O) Asymmetric Stretch Weak to Medium
Nitro (-NO₂) Symmetric Stretch Strong
Nitro (-NO₂) Asymmetric Stretch Weak
Aromatic Ring Ring Breathing/Stretching Strong

Correlational Analysis between Experimental and Predicted Vibrational Spectra

To achieve a definitive assignment of all vibrational modes, a correlational analysis between experimentally obtained spectra and theoretically predicted spectra is often employed. This involves using quantum chemical methods, such as Density Functional Theory (DFT), to calculate the molecule's harmonic vibrational frequencies.

Studies on closely related isomers, such as 2-methyl-3-nitrophenyl isocyanate and 4-methyl-2-nitrophenyl isocyanate, have utilized DFT calculations at the B3LYP/6-311G* level to predict their vibrational spectra. These theoretical calculations can identify stable conformers (e.g., cis and trans rotamers of the isocyanate group relative to the methyl group) and their respective energy differences. The predicted frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, allowing for a direct, mode-by-mode comparison with the experimental FT-IR and FT-Raman data. This correlational approach enables the confident assignment of complex spectral regions where bands may overlap, and helps to elucidate the conformational preferences of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a strong magnetic field, one can deduce the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound, there are two distinct types of protons: those on the aromatic ring and those on the methyl group.

The three aromatic protons are chemically non-equivalent and are expected to appear as distinct signals in the downfield region of the spectrum (typically δ 7.0–8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and isocyanate groups. Their splitting patterns (multiplicity) will be governed by spin-spin coupling with their neighbors.

The proton at C-6 will be ortho to the nitro group and is expected to be the most downfield. It should appear as a doublet.

The proton at C-3 will be ortho to the isocyanate group and should appear as a doublet of doublets.

The proton at C-4, situated between the methyl and isocyanate groups, will also show complex splitting.

The methyl group (–CH₃) protons are equivalent and will give rise to a single sharp peak (a singlet) in the upfield region of the spectrum, typically around δ 2.4–2.6 ppm.

Table 3: Predicted ¹H NMR Spectral Assignments for this compound

Proton(s) Chemical Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
-CH₃ Attached to aromatic ring 2.4 - 2.6 Singlet (s)
Ar-H (C3) Aromatic, ortho to -NCO 7.2 - 7.6 Doublet of Doublets (dd)
Ar-H (C4) Aromatic, ortho to -CH₃ 7.4 - 7.8 Doublet (d)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. This compound has eight unique carbon atoms, and thus eight distinct signals are expected in its proton-decoupled ¹³C NMR spectrum.

Isocyanate Carbon: The carbon in the –N=C=O group is typically found in the δ 120–140 ppm range.

Aromatic Carbons: The six aromatic carbons will resonate between δ 115–150 ppm. The carbons directly attached to the electron-withdrawing nitro (C-2) and isocyanate (C-1) groups will be the most downfield in this region. The carbon attached to the methyl group (C-5) will also have a characteristic shift.

Methyl Carbon: The methyl carbon (–CH₃) is the most shielded and will appear at the highest field (furthest upfield), typically in the δ 20–25 ppm range. In related derivatives, methyl carbons appear around 21.5 ppm. acs.org

The precise chemical shifts are sensitive to the electronic effects of the substituents and their relative positions on the aromatic ring.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Chemical Environment Expected Chemical Shift (δ, ppm)
-C H₃ Methyl group 20 - 25
C -NCO Isocyanate group 120 - 140

| C 1, C 2, C 3, C 4, C 5, C 6 | Aromatic ring carbons | 115 - 150 |

Advanced Multi-Dimensional NMR Techniques for Complex Structures

While one-dimensional NMR provides fundamental structural information, complex aromatic systems like this compound and its derivatives benefit significantly from multi-dimensional NMR techniques. Methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning proton (¹H) and carbon (¹³C) signals unequivocally, especially in derivatives where the substitution pattern can lead to overlapping signals and complex coupling patterns.

For instance, in derivatives of nitrophenyl isocyanates, ¹H NMR titration studies have been employed to investigate the interactions of these compounds with other molecules, revealing noticeable downfield shifts in proton signals upon binding. chemsrc.com In more complex derivatives, such as semicarbazides and thiosemicarbazides synthesized from isocyanates, 2D NMR is crucial. acs.org In one study, the ¹³C NMR of a semicarbazide (B1199961) derivative showed the methyl group carbon at approximately 21.5 ppm and the carbonyl carbon adjacent to the NH group between 166 and 182 ppm. acs.org Such specific assignments would be challenging without the through-bond correlation information provided by HMBC.

Mass Spectrometry for Molecular and Fragment Identification

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like nitrophenyl isocyanates. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or other adducts. uni.lu The ionization efficiency in ESI can be highly dependent on the molecular structure. nih.gov For nitroaromatic compounds, negative ion mode ESI can also be effective, leading to the formation of deprotonated molecular anions [M-H]⁻. nih.gov

The predicted ESI-MS data for this compound (C₈H₆N₂O₃) indicates the expected formation of various adducts, providing multiple points of confirmation for the molecular weight. uni.lu

Table 1: Predicted ESI-MS Adducts of this compound

AdductPredicted m/z
[M+H]⁺179.04512
[M+Na]⁺201.02706
[M-H]⁻177.03056
[M+NH₄]⁺196.07166
[M+K]⁺217.00100

Data sourced from PubChemLite. uni.lu

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to fragment selected ions, providing detailed structural information. wikipedia.orgwikipedia.orgnationalmaglab.org In CID, precursor ions, such as the [M+H]⁺ ion of this compound, are accelerated and collided with neutral gas molecules, causing them to break apart into product ions. wikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure. nationalmaglab.org

For nitroaromatic compounds, common fragmentation pathways observed in CID experiments include the loss of the nitro group (NO₂) or a nitro radical (NO). nih.gov The position of substituents on the benzene ring can significantly influence the fragmentation pathways, a phenomenon known as the "ortho effect". nih.gov In nitrobenzene, for example, losses of NO (30 Da) and NO₂ (46 Da) are primary fragmentation routes. youtube.com The isocyanate group (-NCO) itself can also undergo specific fragmentation reactions. The study of these fragmentation patterns is crucial for distinguishing between isomers and identifying unknown derivatives. nih.gov

The fragmentation of nitro compounds can be complex, often involving rearrangements. libretexts.org For nitrosamine (B1359907) compounds, which share some structural similarities, observed fragmentation pathways include the loss of an NO radical (30 Da) and the loss of H₂O from the protonated molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound or identifying an unknown. The exact mass of this compound (C₈H₆N₂O₃) is 178.037842 g/mol . spectrabase.com HRMS analysis of its derivatives, such as N-methyl amino acids, has been successfully used for their characterization and identification. nih.gov

Table 2: Exact Mass of this compound and Related Isomers

CompoundMolecular FormulaExact Mass ( g/mol )
This compoundC₈H₆N₂O₃178.037842
4-Methyl-3-nitrophenyl isocyanateC₈H₆N₂O₃178.037842
2-Nitrophenyl isocyanateC₇H₄N₂O₃164.02219
4-Nitrophenyl isocyanateC₇H₄N₂O₃164.02219

Data compiled from various sources. spectrabase.comnist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic compounds like this compound, the absorption bands are typically due to π → π* and n → π* transitions of the benzene ring and the nitro and isocyanate functional groups.

Research Applications of 5 Methyl 2 Nitrophenyl Isocyanate

Biochemical Labeling and Bioconjugation Strategies

The ability of isocyanates to react selectively with certain functional groups on biomolecules makes them powerful tools for labeling and conjugation in complex biological environments.

5-Methyl-2-nitrophenyl isocyanate is classified as a biochemical for proteomics research. scbt.comscbt.com Its primary application in this field is the derivatization of amine groups in proteins and peptides. The isocyanate functional group (–N=C=O) reacts efficiently with the primary amines found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, forming stable urea (B33335) linkages.

This covalent modification is crucial for several proteomics workflows. For instance, derivatization can enhance the ionization efficiency and improve chromatographic separation of peptides in mass spectrometry (MS) analysis. nih.gov While tandem mass tags (TMT) and other NHS ester-based reagents are common, the underlying principle of amine derivatization is a shared strategy to facilitate quantitative analysis. nih.gov The use of specific isocyanates allows researchers to tag and identify proteins, contributing to the broader understanding of the proteome and its response to various stimuli.

The high reactivity of the isocyanate group makes it an effective "warhead" for creating molecular probes designed to covalently label biomolecules within biological systems. acs.org The development of such probes is a cornerstone of chemical biology, enabling the study of protein function, trafficking, and interactions in their native environment.

A significant challenge with highly reactive electrophiles like isocyanates is controlling their reactivity to avoid off-target labeling and hydrolysis. acs.org Advanced bioconjugation strategies sometimes employ methods to generate the isocyanate in situ from a more stable precursor, thereby ensuring that the reactive species is formed only at the desired time and location. acs.org This "on-demand" approach minimizes non-specific reactions and enhances the precision of biomolecular labeling. acs.org The structural framework of this compound provides a foundation upon which such sophisticated probes and tags can be designed for targeted applications in cellular imaging and proteomics.

Precursor for Medicinal Chemistry and Drug Discovery

In medicinal chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic properties. Its structure can be incorporated into novel molecular scaffolds designed to interact with biological targets.

Isocyanates are key precursors in the synthesis of nitrogen-containing heterocyclic compounds, many of which form the core of biologically active molecules. mdpi.com A pertinent example is the synthesis of semicarbazide (B1199961) derivatives. In a representative reaction, a hydrazide precursor can react with an isocyanate, such as 2-nitrophenyl isocyanate, to form a semicarbazide scaffold. acs.org

One study detailed the synthesis of a series of novel semicarbazides and thiosemicarbazides and evaluated their anticancer activity. acs.org The results showed that nitro-substituted semicarbazides exhibited significant cytotoxic effects against malignant glioma (U87) cells, highlighting the potential of these scaffolds in oncology drug discovery. acs.org The findings from this research underscore the role of isocyanate precursors in generating libraries of compounds for biological screening.

Table 1: Anticancer Activity of Synthesized Semicarbazide Derivatives against U87 Glioblastoma Cells

CompoundIC₅₀ (μg/mL)
4c (2-(3-Methylbenzoyl)-N-(2-nitrophenyl)hydrazinecarboxamide)12.6
4d (Nitro-substituted semicarbazide)13.7
Data sourced from a study on the biological evaluation of novel semicarbazides and thiosemicarbazides. acs.org

The development of new drugs often relies on designing ligands that can bind with high affinity and selectivity to specific biological receptors. nih.gov The scaffolds derived from this compound can be used to develop such ligands.

In silico molecular docking studies are frequently employed to predict the binding affinity of newly synthesized compounds to their protein targets. For example, semicarbazide derivatives synthesized from a nitrophenyl isocyanate precursor were evaluated for their interaction with the ATP-binding pocket of the enzyme topoisomerase II, a known target in cancer therapy. acs.org The studies revealed significant binding energies, suggesting a strong interaction between the ligands and the receptor. acs.org This approach, combining synthesis with computational modeling, is crucial for the rational design of new therapeutic agents and for understanding the molecular basis of their activity. acs.orgnih.gov

Table 2: Molecular Docking Results of Semicarbazide Derivatives with Topoisomerase II (IZXN)

CompoundBinding Energy (kcal/mol)
4c (2-(3-Methylbenzoyl)-N-(2-nitrophenyl)hydrazinecarboxamide)-8.1
4d (Nitro-substituted semicarbazide)-7.9
Data from in silico docking studies predicting the binding affinity to the topoisomerase II enzyme. acs.org

Advanced Materials Science

While direct applications of this compound in advanced materials science are not extensively documented, related compounds are utilized in the field. For instance, aromatic compounds containing nitro groups, such as 5-Nitro-isophthalic acid, have been used as ligands to construct coordination polymers. researchgate.net These materials can exhibit interesting properties, such as structural diversity tuned by other ligands and potential applications in luminescence sensing and dye degradation. researchgate.net The presence of both a nitro group and a reactive isocyanate function on the this compound molecule suggests its potential as a monomer or functionalizing agent for creating novel polymers and materials with tailored electronic or recognition properties.

Development of Functional Monomers for Polymer Synthesis

There is no publicly available information on the use of this compound as a precursor for creating functional monomers.

Exploration in the Synthesis of Specialty Polymers and Coatings

There is no publicly available information on the application of this compound in the synthesis of specialty polymers or coatings.

Comparative Studies and Structure Reactivity Relationships Within Nitrophenyl Isocyanates

Impact of Positional Isomerism on Reactivity and Spectroscopic Signatures

Positional isomerism in substituted phenyl isocyanates leads to significant differences in their chemical reactivity and the way they interact with electromagnetic radiation, which is observed in their spectroscopic signatures. The isocyanate group's reactivity is linked to the electrophilic character of its central carbon atom. diva-portal.org Aromatic isocyanates are generally more reactive than aliphatic ones because the aromatic ring can stabilize the transition state. diva-portal.org

In 5-Methyl-2-nitrophenyl isocyanate, the strongly electron-withdrawing nitro group is positioned ortho to the isocyanate. This placement significantly increases the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. This is a general trend where electron-withdrawing substituents enhance the reactivity of the isocyanate group. ebrary.net The methyl group, a weak electron-donating group, is at the 5-position (para to the isocyanate), its electronic influence being largely overshadowed by the potent nitro group.

Comparing this to its isomers reveals clear structure-reactivity differences:

2-Methyl-5-nitrophenyl isocyanate: Here, the nitro group is meta to the isocyanate. Its electron-withdrawing effect is less pronounced compared to the ortho or para positions. The methyl group is ortho to the isocyanate, introducing steric hindrance that can impede the approach of nucleophiles. numberanalytics.comyoutube.com Consequently, this isomer is expected to be less reactive than this compound.

4-Nitrophenyl isocyanate: Lacking a methyl group, this isomer serves as a baseline. With the nitro group in the para position, it strongly activates the isocyanate group towards nucleophilic attack, similar to the ortho effect but without the direct steric hindrance.

These structural differences are also reflected in their spectroscopic data. The position of substituents alters the electronic environment of each proton and carbon atom, causing shifts in their respective NMR spectra. Likewise, the vibrational frequencies of key functional groups, such as the characteristic strong, broad peak of the isocyanate group (~2250-2275 cm⁻¹) and the nitro group stretches in the IR spectrum, will vary among isomers.

CompoundKey Spectroscopic Features (Predicted/Observed)Expected Relative Reactivity
This compound - IR: Strong N=C=O stretch ~2260 cm⁻¹, NO₂ stretches. - ¹³C NMR: Isocyanate carbon signal is highly deshielded.High
2-Methyl-5-nitrophenyl isocyanate - IR: N=C=O and NO₂ stretches shifted compared to the 5,2-isomer. - ¹³C NMR: Isocyanate carbon is less deshielded due to weaker electronic pull from the meta-nitro group.Moderate
4-Nitrophenyl isocyanate - IR: Strong N=C=O stretch ~2270 cm⁻¹. - ¹³C NMR: Highly deshielded isocyanate carbon.High

Electronic and Steric Effects of Substituents on Isocyanate Group Chemistry

The chemistry of the isocyanate group is a delicate balance of electronic and steric effects imparted by the other ring substituents. numberanalytics.com

Electronic Effects: The reactivity of phenyl isocyanates is dominated by the electronic nature of the ring substituents.

Electron-Withdrawing Groups (EWGs): A powerful EWG like the nitro group (-NO₂) significantly enhances the reactivity of the isocyanate. It pulls electron density away from the aromatic ring through inductive and resonance effects, making the isocyanate carbon more electron-deficient (electrophilic) and thus more reactive toward nucleophiles like alcohols, amines, and water. diva-portal.orgebrary.net In this compound, the ortho-nitro group exerts a potent activating effect.

Electron-Donating Groups (EDGs): A weak EDG like the methyl group (-CH₃) pushes electron density into the ring via hyperconjugation. This effect, in isolation, would slightly decrease the electrophilicity and reactivity of the isocyanate. However, in this compound, the strong withdrawing nature of the nitro group far outweighs the donating effect of the methyl group.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms that can obstruct a chemical reaction. numberanalytics.comnumberanalytics.com

In this compound, the nitro group at the ortho position can create some steric crowding around the isocyanate functional group. This may slightly hinder the approach of very bulky nucleophiles.

The methyl group at the 5-position is remote from the site of reaction and is not expected to cause any significant steric hindrance.

In an isomer like 2-methyl-5-nitrophenyl isocyanate, the ortho-methyl group would present a much more significant steric barrier to an incoming nucleophile, reducing the reaction rate compared to a less hindered isomer, even if electronic effects were similar. youtube.com

Generally, electronic effects are the primary driver of reactivity in these systems, but steric effects become a deciding factor when comparing isomers with similar electronic profiles or when bulky reagents are involved. youtube.com

Substituent & Position (relative to -NCO)Electronic Effect on -NCO ReactivitySteric Effect on -NCO Reactivity
2-Nitro (-NO₂) (ortho) Strongly Activating (Increases)Moderate Hindrance
3-Nitro (-NO₂) (meta) Weakly Activating (Increases)Minimal Hindrance
4-Nitro (-NO₂) (para) Strongly Activating (Increases)No Direct Hindrance
2-Methyl (-CH₃) (ortho) Weakly Deactivating (Decreases)Significant Hindrance
4-Methyl (-CH₃) (para) Weakly Deactivating (Decreases)No Direct Hindrance

Analog Synthesis and Systematic Property Correlation for Rational Design

The principles of structure-activity relationships (SAR) are fundamental to modern chemical design, particularly in materials science and medicinal chemistry. By synthesizing a series of related compounds, or analogs, and systematically measuring their properties, chemists can develop predictive models for designing molecules with specific, desired characteristics. mdpi.comresearchgate.net

The synthesis of nitrophenyl isocyanate analogs can be achieved through various methods, including the reaction of the corresponding nitroaniline with phosgene (B1210022) or a safer phosgene equivalent like triphosgene (B27547). The reactivity and yield of these syntheses are themselves influenced by the substitution pattern.

Rational design in this context involves a systematic approach:

Analog Synthesis: A library of compounds is created by varying the substituents on the nitrophenyl isocyanate core. This could involve changing the alkyl group (e.g., methyl to ethyl), introducing different functional groups (e.g., halogens like in 2-fluoro-5-nitrophenyl isocyanate), or altering the positions of the existing groups. nist.gov

Property Measurement: Each analog is tested for a specific property. This could be reaction rate with a standard nucleophile, thermal stability, or a biological activity like enzyme inhibition. acs.org

Structure-Property Correlation: The data is analyzed to find correlations. For instance, a study might find that the reactivity of X-nitrophenyl isocyanates with an alcohol follows Hammett relationships, where reactivity correlates linearly with the electronic parameter (σ) of the substituent X.

Predictive Design: This correlation allows chemists to rationally design a new molecule with optimized properties. For example, to create a highly stable polyurethane, one might choose an aliphatic isocyanate, whereas to create a fast-curing adhesive, a highly activated aromatic isocyanate like this compound would be a better starting point. diva-portal.orgmdpi.com This approach has been successfully used to modulate the properties of materials like polyurethanes and to develop potent enzyme inhibitors. researchgate.netacs.org

Analog ExampleStructural Modification from this compoundIntended Design Goal / Property Change
2-Chloro-5-nitrophenyl isocyanate Methyl group replaced with a chloro group.Increase electrophilicity and reactivity due to the inductive electron-withdrawing nature of chlorine.
5-Ethyl-2-nitrophenyl isocyanate Methyl group replaced with an ethyl group.Minor change in electronic properties but increase in lipophilicity and steric bulk.
2,5-Dinitrophenyl isocyanate Methyl group replaced with a second nitro group.Dramatically increase reactivity for use as a highly reactive chemical probe or cross-linker.
2-Methyl-5-nitrophenyl isocyanate Swapped positions of methyl and nitro groups.Decrease reactivity and increase steric hindrance around the isocyanate group. fishersci.senih.gov

Future Research Directions

Development of Highly Selective and Catalytic Transformations

A primary challenge and opportunity in the chemistry of 5-Methyl-2-nitrophenyl isocyanate lies in achieving selective transformations of one functional group while preserving the other. The development of advanced catalytic systems is central to this goal. Future research will likely focus on the chemoselective reduction of the nitro group to an amine, yielding 2-amino-5-methylphenyl isocyanate, a monomer that can be used for the synthesis of various polymers and heterocycles.

Research efforts will target the design of heterogeneous catalysts, such as noble metals (Ru, Pd) or non-noble metals (Co, Ni) supported on nitrogen-doped carbon or other matrices, that can operate under mild conditions with high selectivity. rsc.orgresearchgate.netrsc.org The goal is to achieve high conversion of the nitro group while preventing reactions of the highly sensitive isocyanate moiety. researchgate.netrsc.org For instance, studies on the selective hydrogenation of various nitroarenes have demonstrated that specific catalysts can achieve over 99% selectivity, a crucial benchmark for this research direction. rsc.orgthieme-connect.de

Table 1: Potential Catalytic Systems for Selective Nitro Group Reduction
Catalyst SystemSupport MaterialKey AdvantagesPotential Challenges
Ruthenium (Ru) NanoparticlesNitrogen-doped Carbon (CN)High intrinsic activity and selectivity for halogenated nitroarenes. rsc.orgCost of ruthenium; catalyst poisoning by isocyanate.
Cobalt (Co) NanoparticlesN-doped Carbon (Co@NC)Excellent stability and reusability; avoids expensive noble metals. rsc.orgresearchgate.netMay require optimization for substrates with isocyanate groups.
Palladium (Pd) ComplexesHomogeneous (e.g., with phenanthroline ligands)Well-established for reductive carbonylation of nitroarenes. researchgate.netDifficult to separate from product; potential for side reactions.
Bimetallic Co/Mn on GrapheneGraphene Oxide (GO)Synergistic effects enhancing selectivity; tolerates various functional groups. thieme-connect.deComplex catalyst preparation; controlling particle size and distribution.

Exploration of Photo- and Electrochemical Reactivity Profiles

The response of this compound to light and electricity is a largely unexplored frontier. The nitroaromatic moiety is known to be photoactive, suggesting that photochemical reactions could offer novel transformation pathways. rsc.orgresearchgate.net Future studies could investigate light-induced rearrangements or substitutions, potentially leading to the synthesis of unique heterocyclic structures. For instance, irradiation of related α,β-unsaturated nitro compounds has been shown to yield products like oxazines and furan (B31954) derivatives. rsc.org

Electrochemical methods present another green and highly controllable approach for inducing selective transformations. rsc.org The electrochemical reduction of the nitro group is a well-established process that can often be performed under mild conditions, avoiding harsh chemical reducing agents. acs.org Research could focus on optimizing electrode materials and reaction conditions to selectively reduce the nitro group to an amine, a nitroso, or a hydroxylamine (B1172632) functionality, each providing a different synthetic intermediate while preserving the isocyanate group for subsequent reactions. The use of divided electrochemical cells could be crucial to prevent the oxidative degradation of the desired products. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthesis technologies offer powerful tools to enhance the safety, efficiency, and scalability of reactions involving this compound. Isocyanate synthesis, which can involve hazardous reagents like phosgene (B1210022) or energetic intermediates like acyl azides, can be made significantly safer using continuous flow chemistry. google.comuniversityofcalifornia.eduvapourtec.com Flow reactors minimize the volume of hazardous intermediates present at any given time, accelerating reaction kinetics and improving process control. google.com Applying these principles to the synthesis of this compound or its precursors could enable safer and more scalable production.

Furthermore, automated synthesis platforms can dramatically accelerate the exploration of its derivative space. sigmaaldrich.comsyrris.com By integrating robotic systems with flow reactors, libraries of novel ureas, carbamates, and other derivatives can be rapidly synthesized from this compound. nih.govnih.gov These platforms allow for high-throughput screening of reaction conditions and the generation of diverse compound series for applications in drug discovery or materials science. syrris.com

Advanced Computational Modeling for Predictive Material Design

Computational chemistry and machine learning are poised to revolutionize the design of new materials derived from this compound. By using this compound as a monomer, a vast array of polymers, such as polyurethanes or polyureas, can be conceptualized. Advanced computational modeling can predict the properties of these yet-to-be-synthesized materials, saving significant time and resources. dtic.milresearchgate.net

Molecular dynamics (MD) simulations can be used to predict key physical properties of polymers, such as glass transition temperature, thermal conductivity, and mechanical strength. mdpi.comwpmucdn.com Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can be trained on data from known polymers to predict the properties of new ones based solely on their monomer structure. bohrium.com This "in silico" design approach allows researchers to screen thousands of potential polymer structures and identify candidates with desired characteristics before ever stepping into a lab. rsc.org

Table 2: Polymer Properties Amenable to Computational Prediction
Property CategorySpecific PropertyModeling TechniqueRelevance
ThermalGlass Transition Temperature (Tg), Thermal ConductivityMolecular Dynamics (MD) Simulations wpmucdn.comPredicting the service temperature and insulation capabilities of materials.
MechanicalYoung's Modulus, Tensile Strength, ToughnessMD Simulations, Finite Element Analysis (FEA)Designing materials for structural applications (e.g., composites, adhesives). mdpi.com
PhysicalDensity, Solubility Parameter, Refractive IndexQSPR, Machine Learning (e.g., Polymer Genome) bohrium.comFormulation design, optical applications, and processability.
ElectronicBand Gap, Dielectric ConstantDensity Functional Theory (DFT)Development of materials for organic electronics and energy storage.

Investigation into Supramolecular and Self-Assembled Systems

The distinct functional groups of this compound make it an excellent candidate for designing self-assembling systems. The aromatic ring can participate in π-π stacking, while the nitro group can act as a hydrogen bond acceptor and participate in coordination with metal ions. mdpi.comcinvestav.mx The isocyanate group, or more commonly the urea (B33335) or carbamate (B1207046) derivatives formed from it, can act as powerful hydrogen bond donors and acceptors. nih.gov

Future research could explore how derivatives of this compound can be designed to self-assemble into ordered nanostructures such as fibrils, gels, or films. nih.gov The interplay of hydrogen bonding, π-stacking, and hydrophobic interactions could be tuned by varying the substituent introduced via the isocyanate group. nih.gov Such self-assembled systems could find applications as biomaterials for cell culture, drug delivery vehicles, or functional materials for sensing and catalysis. The nitro group, in particular, is a known building block in the construction of functional organic materials and coordination polymers. mdpi.comcinvestav.mx

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.